N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide
Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the azepane ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the azepane derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxyacetamide Moiety: The final step involves the reaction of the sulfonylated azepane with ethyl chloroacetate in the presence of a base to form the ethoxyacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols or sulfides.
Substitution: The ethoxyacetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer activities. It can be used in studies involving enzyme inhibition and protein binding.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer. It may serve as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, the ethoxyacetamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-chloroacetamide: Similar structure but with a chloroacetamide moiety instead of ethoxyacetamide.
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methylbenzamide: Contains a methylbenzamide group instead of ethoxyacetamide.
N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Features a pyrrolidine carboxamide moiety.
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide is unique due to its specific combination of an azepane ring, sulfonyl group, and ethoxyacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-ethoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-2-22-13-16(19)17-14-7-9-15(10-8-14)23(20,21)18-11-5-3-4-6-12-18/h7-10H,2-6,11-13H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZAZKXHVMRYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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